3-Aminoquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
3-aminoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNYGHMNOKYOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332691 | |
| Record name | 3-aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75353-47-8 | |
| Record name | 3-aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Amination of Quinoline-4-carboxylic Acid Derivatives
One of the earliest and well-documented methods involves the direct amination of quinoline-4-carboxylic acid derivatives, particularly at the 3-position, using ammonolysis reactions under high-temperature and pressure conditions.
- Method Overview : Starting from 3-hydroxyquinoline-4-carboxylic acid derivatives, the hydroxyl group at position 3 is replaced by an amino group via treatment with concentrated aqueous ammonia under pressure and elevated temperature (around 210–225 °C) for extended periods (30–40 hours).
- Reaction Conditions : The process typically uses a pressure vessel to maintain ammonia in concentrated form and ensure effective substitution.
- Purification : The crude product is often isolated as its hydrochloride salt and purified by recrystallization from boiling water, yielding 3-aminoquinoline-4-carboxylic acid as colorless crystals with high purity.
- Yield and Physical Data : Yields are moderate to high, with melting points reported around 217–218 °C for the free base and 290–295 °C for the hydrochloride salt.
This method is exemplified by the preparation of 2-methyl-3-aminoquinoline-4-carboxylic acid derivatives, where the hydroxy precursor is converted to the amino compound under these conditions.
Pfitzinger Reaction and Its Improvements for Quinoline-4-carboxylic Acid Synthesis
The Pfitzinger reaction is a classical approach to synthesize quinoline-4-carboxylic acids, which can be adapted for the preparation of 3-amino derivatives by incorporating appropriate amino-substituted starting materials.
- Reaction Principle : The reaction involves the condensation of isatin with enaminones or related compounds under basic or acidic conditions to form quinoline-4-carboxylic acid frameworks.
- Recent Advances : Improved versions utilize trimethylsilyl chloride (TMSCl) as a promoter to facilitate esterification and cyclization in a one-step process, enhancing yields and operational simplicity.
- Reaction Medium : These reactions are often carried out in alcoholic solvents or water, offering green chemistry advantages.
- Functional Group Tolerance : The method tolerates various substituents on the aromatic ring, enabling the synthesis of diverse quinoline-4-carboxylic acid derivatives.
- Microwave Irradiation : Some protocols use p-toluenesulfonic acid as an organocatalyst under microwave irradiation for rapid synthesis with good yields.
Three-Component Reactions for Quinoline-4-carboxylic Acid Derivatives
Modern synthetic strategies employ multicomponent reactions (MCRs) involving anilines, aldehydes, and pyruvic acid or other carbonyl compounds to construct quinoline-4-carboxylic acid derivatives efficiently.
- Doebner Hydrogen-Transfer Reaction : This method allows the synthesis of substituted quinolines by reacting anilines (including electron-deficient ones), aldehydes, and pyruvic acid under reflux in ethanol or water.
- Advantages : The reaction proceeds in a one-pot fashion, is operationally simple, and tolerates a range of substituents.
- Mechanism : The process involves initial formation of an imine from aniline and aldehyde, followed by condensation with pyruvic acid and subsequent hydrogen transfer to form the quinoline ring.
- Application to this compound : By selecting appropriate amino-substituted anilines, the 3-amino group can be introduced directly during the ring formation step.
- Reaction Optimization : Studies have optimized solvent, temperature, and catalyst conditions to maximize yield and selectivity.
Multi-Step Synthetic Routes Involving Isatin Derivatives
Another approach involves multi-step synthesis starting from isatin and proceeding through condensation, oxidation, and decarboxylation steps to yield quinoline-4-carboxylic acid derivatives.
- Stepwise Process :
- Condensation : Isatin reacts under highly basic conditions with acetone to open the isatin ring and form intermediate quinoline derivatives.
- Addition Reaction : The intermediate reacts with aromatic aldehydes to form vinyl-substituted quinoline carboxylic acids.
- Oxidation and Decarboxylation : Subsequent oxidation (e.g., with potassium permanganate) and decarboxylation steps yield the target quinoline carboxylic acid derivatives.
- Reaction Conditions : These steps involve controlled temperatures (25–120 °C), reflux, and specific pH adjustments.
- Yields : High yields (up to 93%) have been reported for vinyl-quinoline carboxylic acid intermediates.
- Relevance : This method allows the introduction of various substituents and functional groups, including amino groups at the 3-position through subsequent modifications.
Comparative Data Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Amination of 3-hydroxyquinoline | 3-Hydroxyquinoline-4-carboxylic acid | Concentrated NH3, 210–225 °C, pressure vessel | Direct amination, high purity | Long reaction time, high temp | Moderate-High |
| Pfitzinger Reaction (Improved) | Isatin, enaminones | TMSCl, alcohol/water, mild conditions | One-step esterification & cyclization, green solvents | Requires specific promoters | Good |
| Three-Component Doebner Reaction | Anilines, aldehydes, pyruvic acid | Ethanol reflux, organocatalysts | One-pot, broad substrate scope | Limited examples with electron-deficient anilines | Moderate-High |
| Multi-Step Isatin-Derived Route | Isatin, acetone, aromatic aldehydes | Basic conditions, KMnO4 oxidation, reflux | High yields, versatile substitution | Multi-step, requires careful control | High |
Research Findings and Notes
- The Doebner hydrogen-transfer reaction has been successfully adapted for electron-deficient anilines, expanding the scope of quinoline-4-carboxylic acid synthesis.
- The improved Pfitzinger reaction mediated by TMSCl allows simultaneous esterification and cyclization, simplifying the synthesis and improving scalability.
- Microwave-assisted organocatalysis using p-toluenesulfonic acid offers a rapid and environmentally friendly route to quinoline-4-carboxylic acid derivatives.
- The classical amination method, although requiring harsh conditions, remains a reliable route for obtaining this compound with high purity.
- Multi-step synthetic routes starting from isatin provide access to a variety of substituted quinoline carboxylic acids, with potential for further functionalization at the 3-position.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce amino-substituted quinoline derivatives .
Scientific Research Applications
Enzyme Inhibition
3-Aminoquinoline-4-carboxylic acid has been studied for its potential as an enzyme inhibitor:
- It exhibits inhibitory activity against alkaline phosphatase , an enzyme involved in various physiological processes. This property suggests potential therapeutic applications in conditions where alkaline phosphatase is implicated.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, possess antibacterial, antifungal, and antiviral activities:
- A study demonstrated that derivatives showed significant activity against various bacterial strains, indicating potential for development into new antimicrobial agents .
Anticancer Activity
Quinoline derivatives have been explored for their anticancer properties:
- Recent studies have focused on their ability to inhibit specific cancer-related pathways, with promising results in laboratory settings against various cancer cell lines .
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds:
- Its unique structure allows for modifications leading to new derivatives with enhanced biological activities.
Case Study: SIRT3 Inhibitors
A series of quinoline derivatives were synthesized to evaluate their effectiveness as SIRT3 inhibitors, targeting cancer treatment. Among these, specific compounds demonstrated selective inhibition of SIRT3 over other sirtuins, highlighting the therapeutic potential of this class of compounds .
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its structural versatility:
- It acts as an intermediate in the synthesis of various chemical products, contributing to its value in industrial chemistry.
Mechanism of Action
The mechanism of action of 3-Aminoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of alkaline phosphatase, preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.
Comparison with Similar Compounds
Key Research Findings
- Substituent effects: Electron-withdrawing groups (e.g., -Cl) at C6 enhance bioactivity in chloroquinoline derivatives .
- Stereochemistry: Chiral HPLC separation of dihydroquinoline derivatives (e.g., compound 52) reveals enantiomer-specific activities .
Biological Activity
3-Aminoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group at the 3-position and a carboxylic acid group at the 4-position of the quinoline ring. This unique arrangement contributes to its biological activity and interaction with various molecular targets.
Biological Activities
This compound has demonstrated a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various bacterial strains, including Staphylococcus aureus, with promising results .
- Anticancer Properties : Research indicates that derivatives of this compound may act as potential anticancer agents by inhibiting key enzymes involved in cancer progression. For instance, it has shown inhibitory effects on alkaline phosphatase, which is implicated in several malignancies .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of SIRT3, a mitochondrial deacetylase involved in cellular metabolism and cancer progression. This inhibition may provide a novel therapeutic approach for treating certain types of cancer .
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. As an enzyme inhibitor, it binds to the active site of alkaline phosphatase, preventing substrate catalysis. Additionally, its role as a SIRT3 inhibitor suggests potential pathways for modulating metabolic processes in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Quinoline-4-carboxylic acid | Lacks the amino group at the 3-position | Limited enzyme inhibition |
| 2-Aminoquinoline-3-carboxylic acid | Different positioning of functional groups | Varies in chemical properties and activity |
| 4-Aminoquinoline | Lacks the carboxylic acid group | Reduced solubility and reactivity |
The presence of both the amino and carboxylic acid groups in this compound enhances its interaction potential with biological targets, making it a versatile scaffold for drug development .
Case Studies
- Inhibition Studies : A study highlighted that this compound derivatives were effective against Plasmodium falciparum, showing moderate potency with potential for further optimization in antimalarial drug development .
- Antimicrobial Evaluation : Another research effort evaluated a series of quinoline derivatives, including this compound, against various pathogens. The results indicated significant antimicrobial activity, particularly against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-aminoquinoline-4-carboxylic acid derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The Doebner reaction is a classical method for synthesizing quinoline-4-carboxylic acid derivatives. This three-component reaction involves arylamines, aldehydes, and pyruvic acid under acidic conditions. Modifications such as using V₂O₅/Fe₃O₄ catalysts in aqueous media improve yields (e.g., ~70–85% for 2-arylquinoline-4-carboxylic acids) by enhancing regioselectivity and reducing side reactions . Alternative methods include transition metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) for functionalized derivatives, though these may require inert atmospheres and higher temperatures .
Q. How can researchers purify and characterize this compound derivatives effectively?
- Methodological Answer :
- Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane. For polar derivatives, reverse-phase HPLC with acetonitrile/water is recommended.
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., quinoline protons resonate at δ 7.5–9.0 ppm).
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid structures validated via single-crystal studies) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., C₁₉H₁₇NO₅ for trimethoxyphenyl derivatives ).
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .
- Storage : Store in sealed containers under dry, ventilated conditions. Stability data indicate decomposition risks at >100°C or under prolonged UV exposure .
- Waste disposal : Classify as hazardous waste; incinerate via licensed facilities to avoid environmental release of nitrogen oxides .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., -COOH) lower LUMO energies, enhancing reactivity in cross-coupling reactions .
- Molecular dynamics simulations : Model solvation effects (e.g., water vs. DMSO) to assess aggregation tendencies, critical for bioavailability studies .
Q. What strategies resolve contradictions in biological activity data for quinoline-4-carboxylic acid derivatives?
- Methodological Answer :
- Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobial activity) to compare results across studies. For example, discrepancies in antitubercular IC₅₀ values may arise from variations in bacterial strains or assay conditions .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. halogen groups) with activity trends. Derivatives with 4-methylphenyl groups show enhanced lipophilicity and membrane penetration .
Q. How do structural modifications at the 3-amino position influence pharmacological properties?
- Methodological Answer :
- Acylation/alkylation : Introducing acyl groups (e.g., acetyl) at the 3-amino position can modulate metabolic stability. For instance, acetylated derivatives exhibit prolonged plasma half-lives in rodent models .
- Bioisosteric replacements : Replace the amino group with bioisosteres (e.g., hydroxylamine) to reduce toxicity while retaining target binding (e.g., kinase inhibition) .
Key Research Gaps and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
